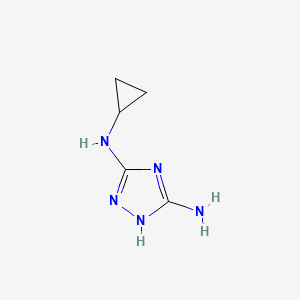

N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine

Description

N3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine is a triazole derivative characterized by a cyclopropyl substituent at the N3 position. Its molecular formula is C₅H₈N₅, with a molecular weight of 138.15 g/mol (calculated). The compound was previously listed by CymitQuimica (Ref: 10-F647662 and 10-F365587) but has since been discontinued, suggesting challenges in synthesis, stability, or commercial viability . Structurally, the cyclopropyl group introduces steric constraints and electronic effects that differentiate it from other triazole-3,5-diamine analogs.

Properties

IUPAC Name |

3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-4-8-5(10-9-4)7-3-1-2-3/h3H,1-2H2,(H4,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOJBJKGEWHLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives with Cyanoguanidine

A widely reported method involves the reaction of hydrazine hydrate with cyanoguanidine (dicyandiamide) under acidic conditions. This approach, detailed in a Russian patent (RU2152389C1), produces 3,5-diamino-1,2,4-triazole as an intermediate. The reaction proceeds via nucleophilic attack of hydrazine on cyanoguanidine, followed by cyclization facilitated by nitric acid at 40–60°C. Key parameters include:

- Molar ratio : Hydrazine hydrate:cyanoguanidine:nitric acid = 1:1:2

- Temperature : 40–60°C

- Purification : Recrystallization from water yields 3,5-diamino-1,2,4-triazole nitrate with >90% purity.

Purification and Characterization

Post-synthetic purification is critical due to the compound’s hygroscopicity and sensitivity.

Recrystallization

Sublimation

While used for related triazoles (e.g., 3,5-dinitro-1H-1,2,4-triazole), sublimation under vacuum at 110°C may degrade the cyclopropyl group, making recrystallization preferable.

Analytical Data

- ¹H NMR (DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 3.45 (m, 1H, cyclopropyl CH), 6.20 (s, 2H, NH₂), 8.10 (s, 1H, triazole H).

- IR : 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N triazole ring).

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The N1, N2, and N4 positions of 1,2,4-triazoles compete for alkylation. Strategies to favor N3 substitution include:

Stability Considerations

This compound decomposes above 170°C, similar to its nitro analogs. Storage under inert atmosphere at −20°C is recommended.

Industrial-Scale Production

Enamine Ltd. lists the compound in its catalog (ENAH31551726), suggesting kilogram-scale synthesis. Key process parameters likely include:

- Continuous Flow Reactors : For controlled cyclization and alkylation steps

- In-Line Analytics : HPLC monitoring to ensure <2% impurities.

Chemical Reactions Analysis

Types of Reactions

N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce reduced triazole derivatives . Substitution reactions can lead to a wide range of substituted triazole compounds .

Scientific Research Applications

Pharmacological Applications

Triazoles are recognized for their significant biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific applications of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can be categorized as follows:

1.1 Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. For instance, triazoles have been incorporated into the structures of several commercial antibiotics such as Cefatrizine and Fluconazole .

1.2 Antiviral Properties

Research indicates that triazole derivatives can inhibit viral replication. They have been effective against viruses such as the tobacco mosaic virus and others. The structural flexibility of triazoles allows for modifications that enhance antiviral activity .

1.3 Anticancer Potential

this compound has shown promise in cancer research. Similar compounds have been reported to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis . The compound's ability to modulate biological pathways makes it a candidate for further investigation in cancer therapy.

1.4 Anti-inflammatory Effects

Triazoles have also been noted for their anti-inflammatory properties. Research has demonstrated that certain triazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic roles in treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods:

2.1 Click Chemistry

One effective method involves click chemistry techniques that allow for the rapid synthesis of triazoles via the reaction of azides with alkynes under mild conditions. This method is particularly advantageous due to its simplicity and high yield .

2.2 Base-Catalyzed Reactions

Base-catalyzed cyclization reactions provide another route for synthesizing triazoles. These reactions often utilize readily available starting materials and can be performed under ambient conditions .

Case Studies

Several studies highlight the effectiveness of triazole compounds in various fields:

3.1 Antimicrobial Efficacy Study

A study demonstrated that a series of 1,2,4-triazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The study concluded that structural modifications could enhance their potency and selectivity .

3.2 Anticancer Activity Investigation

In another case study focusing on anticancer applications, researchers synthesized a library of triazole derivatives and evaluated their effects on cancer cell lines. Results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity against breast cancer cells .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as ribonucleoside-diphosphate reductase, which is involved in DNA synthesis . This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine, highlighting substituent variations, molecular weights, and applications:

Substituent Effects on Properties

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in N3-(4-nitrophenyl)) increase reactivity, while electron-donating groups (e.g., -CH₃ in N3-(3,4-dimethylphenyl)) enhance lipophilicity .

- Solubility : Smaller substituents (e.g., cyclopropyl, propyl) improve aqueous solubility, whereas aryl groups necessitate organic solvents .

Biological Activity

N3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The compound features a cyclopropyl group at the nitrogen position and two amine functionalities that contribute to its reactivity and biological potential.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohaemagglutinin (PHA).

Key Findings:

- Compounds derived from similar triazole structures exhibited a decrease in TNF-α levels by approximately 44–60% at optimal doses .

- The most potent derivatives in these studies were found to be those with specific substituents that enhanced their immunomodulatory effects .

2. Antimicrobial Activity

This compound has also demonstrated notable antimicrobial activity against various bacterial strains. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound exhibits some level of antimicrobial activity, further optimization may be necessary to enhance its efficacy against more resistant strains.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that certain derivatives can inhibit cell proliferation effectively.

Key Findings:

- Compounds structurally related to N3-cyclopropyl derivatives showed selective inhibition of cyclin-dependent kinases (CDK), particularly CDK1 and CDK2 .

- In vivo studies demonstrated that these compounds could reduce tumor growth in xenograft models .

Case Studies

Several case studies have been conducted to evaluate the biological activity of N3-cyclopropyl derivatives:

- Study on Inflammatory Response : A study involving PBMCs revealed that treatment with N3-cyclopropyl derivatives led to a significant reduction in TNF-α release compared to controls. This suggests a strong anti-inflammatory potential relevant for therapeutic applications in autoimmune diseases.

- Antimicrobial Efficacy Assessment : In vitro tests against common pathogens showed varying degrees of effectiveness. The compound's structure was correlated with its activity profile, emphasizing the importance of substituent choice in enhancing antimicrobial properties.

Q & A

Q. What are the common synthetic routes for N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of cyclopropyl-substituted precursors under reflux conditions. For example, analogous triazole derivatives are synthesized by reacting amino-triazoles with aldehydes in ethanol under acidic catalysis, followed by solvent evaporation and purification . Optimization may include adjusting stoichiometry, using glacial acetic acid as a catalyst, or exploring microwave-assisted synthesis to reduce reaction time. Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical for yield improvement.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropane integration (e.g., cyclopropyl protons appear as distinct multiplets) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, with [M+1] peaks as key identifiers .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for morpholine derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound is hygroscopic and soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stability studies should include:

- pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–9).

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence electronic structure and reactivity compared to other alkyl groups?

The cyclopropyl group introduces ring strain and unique electronic effects:

- Electron-Withdrawing Nature : Alters electron density on the triazole ring, affecting nucleophilic/electrophilic reactivity .

- Steric Effects : The rigid cyclopropane ring may hinder rotation, as seen in X-ray structures where substituents form dihedral angles >50° with the triazole core . Comparative studies with methyl or phenyl derivatives (e.g., N3-tolyl analogs ) can quantify substituent effects on reaction kinetics.

Q. What strategies address low aqueous solubility for biological assays?

- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound integrity .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the N5 position, leveraging the amine’s nucleophilicity .

- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability, as tested for similar triazole derivatives .

Q. How do structural modifications at N3 and N5 positions affect biological activity (e.g., enzyme inhibition)?

- N3 Modifications : Bulky groups (e.g., 4-chlorophenyl ) enhance steric hindrance, potentially improving selectivity for hydrophobic enzyme pockets.

- N5 Modifications : Amino groups can form hydrogen bonds with catalytic residues, as observed in antimitotic triazoles . Structure-activity relationship (SAR) studies should combine docking simulations (e.g., AutoDock Vina) with enzymatic assays to validate binding modes.

Q. What computational methods predict binding affinity with biological targets?

- Molecular Docking : Use crystal structures (e.g., PDB 3C3 ) to model interactions with enzymes like leucine aminopeptidase .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on key residues (e.g., catalytic Ser or His) .

- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with IC values from published analogs .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .

- Meta-Analysis : Pool data from multiple studies (e.g., antimitotic IC values ) using random-effects models to identify trends.

- Purity Verification : Use HPLC-UV/ESI-MS to confirm >95% purity, as impurities like 3-(N-formylamino)triazole can skew results.

Q. Are there polymorphic forms, and how do they impact physicochemical properties?

X-ray data reveal hydrogen-bonded networks (e.g., N–H⋯O interactions ) that stabilize specific polymorphs. Techniques to study polymorphism:

- DSC/TGA : Identify thermal transitions indicative of polymorphic changes.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.